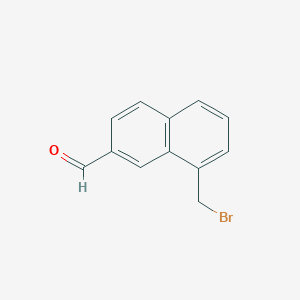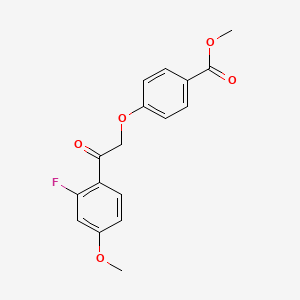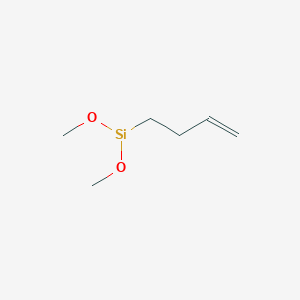
CID 22228991
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylmethyldimethoxysilane is an organosilicon compound with the chemical formula C6H14O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both allyl and methoxy groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allylmethyldimethoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with methyldimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of allylmethyldimethoxysilane often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Allylmethyldimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Allylmethyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: Allylmethyldimethoxysilane is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Wirkmechanismus
The mechanism of action of allylmethyldimethoxysilane involves the interaction of its reactive groups with various molecular targets. The allyl group can undergo polymerization reactions, while the methoxy groups can participate in hydrolysis and condensation reactions. These interactions lead to the formation of stable siloxane bonds, which are crucial for its applications in materials science and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylmethyldimethoxysilane: Similar in structure but contains a vinyl group instead of an allyl group.
Allyltrimethoxysilane: Contains an additional methoxy group, making it more reactive in certain conditions.
Vinyltrimethoxysilane: Contains both vinyl and three methoxy groups, used in similar applications but with different reactivity profiles.
Uniqueness
Allylmethyldimethoxysilane is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability. Its combination of allyl and methoxy groups provides versatility in synthesis and industrial applications, making it a valuable compound in various fields .
Eigenschaften
InChI |
InChI=1S/C6H13O2Si/c1-4-5-6-9(7-2)8-3/h4H,1,5-6H2,2-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJHONQYXHXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
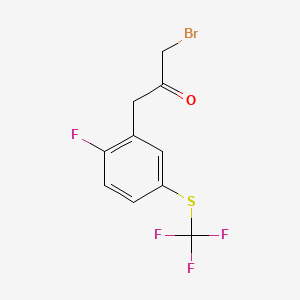
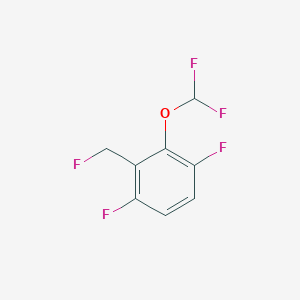
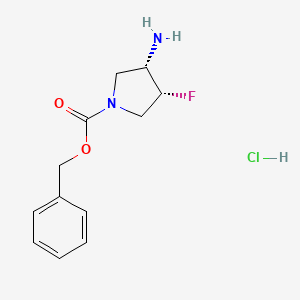
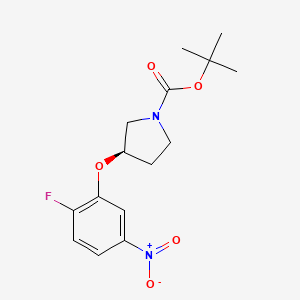


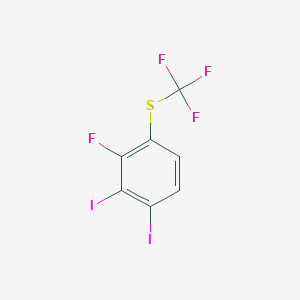
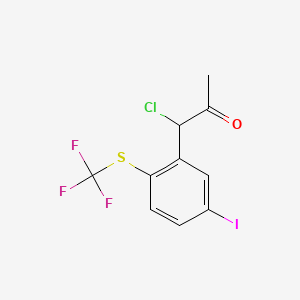
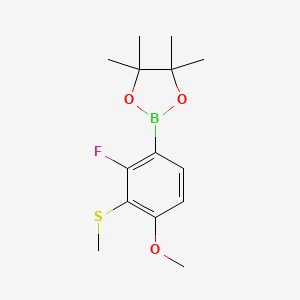
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
